(7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
The compound (7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a complex organic molecule that features a unique combination of indole, thiazolo, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiazolo intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while reduction can produce different hydroxy or amine derivatives.
Scientific Research Applications
(7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis with similar reactivity in certain reactions.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Another compound with a triazole ring, used in various chemical reactions.
Uniqueness
(7Z)-7-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one: stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C22H17F3N4O2S |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(7Z)-7-(1,5-dimethyl-2-oxoindol-3-ylidene)-3-[3-(trifluoromethyl)phenyl]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H17F3N4O2S/c1-12-6-7-16-15(8-12)17(19(30)27(16)2)18-20(31)29-11-28(10-26-21(29)32-18)14-5-3-4-13(9-14)22(23,24)25/h3-9H,10-11H2,1-2H3/b18-17- |
InChI Key |
UZNFACYFRUIWIX-ZCXUNETKSA-N |
Isomeric SMILES |
CC1=CC\2=C(C=C1)N(C(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(F)(F)F)C |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(F)(F)F)C |
Origin of Product |
United States |
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